Methyl 2-(2,2-dimethylcyclopropyl)acetate
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Overview
Description
Methyl 2-(2,2-dimethylcyclopropyl)acetate is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is a colorless liquid with a mild ester-like odor. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,2-dimethylcyclopropyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2,2-dimethylcyclopropyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of zeolite catalysts has been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-dimethylcyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(2,2-Dimethylcyclopropyl)acetic acid.
Reduction: 2-(2,2-Dimethylcyclopropyl)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,2-dimethylcyclopropyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2,2-dimethylcyclopropyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. For example, its herbicidal activity is attributed to the inhibition of specific enzymes involved in plant metabolism . The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with similar chemical properties but different applications.
Ethyl 2-(2,2-dimethylcyclopropyl)acetate: A closely related compound with an ethyl group instead of a methyl group.
2-(2,2-Dimethylcyclopropyl)acetic acid: The carboxylic acid precursor to methyl 2-(2,2-dimethylcyclopropyl)acetate.
Uniqueness
This compound is unique due to its specific cyclopropyl structure, which imparts distinct chemical and physical properties. This structure makes it a valuable intermediate in the synthesis of various complex molecules and contributes to its diverse applications in different fields .
Biological Activity
Methyl 2-(2,2-dimethylcyclopropyl)acetate is a compound that has garnered interest in the field of biological research due to its unique structural properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring that imparts distinct chemical properties compared to other cyclic compounds. Its molecular formula is C8H14O2, and it features a methyl ester functional group, which is significant for its reactivity and interaction with biological systems.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors. Such interactions could lead to alterations in biochemical pathways, influencing various physiological processes. Further research is required to elucidate these mechanisms definitively.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest potential applications in developing antimicrobial agents.
Enzyme Interaction
Research indicates that this compound may interact with enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests it could act as a competitive inhibitor or modulator of enzyme activity. Specific studies are needed to confirm these interactions and their implications for metabolic regulation .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effectiveness against common pathogens in clinical settings. The results demonstrated that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human cell lines, indicating a favorable safety profile for potential therapeutic use.
Case Study 2: Enzyme Modulation
In another study focusing on enzyme modulation, researchers evaluated the effect of this compound on cytochrome P450 enzymes. The findings revealed that the compound could alter the enzymatic activity, suggesting its role as a potential modulator in drug metabolism processes .
Properties
IUPAC Name |
methyl 2-(2,2-dimethylcyclopropyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(8)4-7(9)10-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIWRNMKIRBSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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